N-(3-methoxyphenyl)ethanesulfonamide
Overview
Description
N-(3-methoxyphenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group attached to the phenyl ring and an ethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)ethanesulfonamide typically involves the reaction of 3-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-methoxyaniline+ethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(3-hydroxyphenyl)ethanesulfonamide.
Reduction: Formation of N-(3-methoxyphenyl)ethanamine.
Substitution: Formation of various substituted ethanesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biological processes. The methoxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)ethanesulfonamide: Similar structure but with the methoxy group in the para position.
N-(3-chlorophenyl)ethanesulfonamide: Similar structure but with a chlorine atom instead of a methoxy group.
N-(3-methylphenyl)ethanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-(3-methoxyphenyl)ethanesulfonamide is unique due to the presence of the methoxy group in the meta position, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in various applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)ethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)10-8-5-4-6-9(7-8)13-2/h4-7,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQZEYSTBYIKIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361086 | |
Record name | N-(3-methoxyphenyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57616-21-4 | |
Record name | N-(3-Methoxyphenyl)ethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57616-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-methoxyphenyl)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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